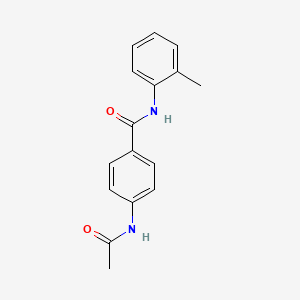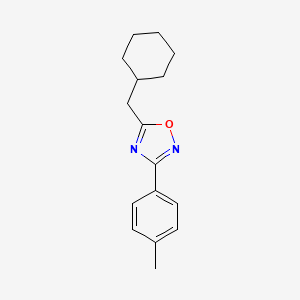![molecular formula C14H11N3O B5522969 N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide and related compounds involves multi-component reactions that can be efficiently conducted in water using bases such as triethylamine at room temperature. Such processes have been demonstrated to yield compounds with potential for various applications, including in non-linear optical (NLO) properties and molecular docking analyses, suggesting their use in fields like anticancer activity research (Jayarajan et al., 2019).
Molecular Structure Analysis
Crystal structure analysis and computational studies have provided insights into the molecular geometry, intermolecular interactions, and hydrogen bonding patterns of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives. Such studies reveal the preferred tautomeric structures and the impact of molecular conformation on physical properties (Lin et al., 2001).
Chemical Reactions and Properties
Research has explored the reactivity of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives, highlighting their involvement in various chemical reactions, including transamination and the potential for synthesis of novel compounds with diverse functionalities. These studies underscore the versatility of these compounds in synthetic chemistry applications (Ostrowska et al., 1999).
Physical Properties Analysis
The physical properties of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives, including solubility, crystal packing, and thermal stability, have been thoroughly investigated. These properties are crucial for determining the practical applications of these compounds, including their potential use in material science and drug design (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents and the potential for forming polymorphic forms, have been studied, providing valuable insights into the versatility and application potential of N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide derivatives. These studies highlight the compounds' roles in the synthesis of complex molecules and their applications in drug development and material science (Zhuravel et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The study of this compound could potentially contribute to various fields, including medicinal chemistry, materials science, and synthetic chemistry . Future research could focus on exploring its synthesis, characterizing its properties, investigating its reactivity, and evaluating its potential applications .
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-8-11-4-6-12(7-5-11)17-14(18)13-3-1-2-10-16-13/h1-7,10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYKUOGIKZJYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)
![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)


![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)
![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)